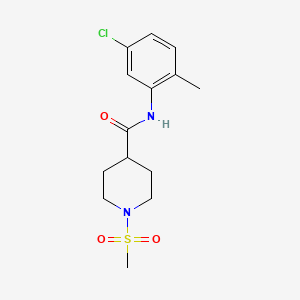![molecular formula C17H15NO5S B5725597 dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)
dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate, also known as DMAT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAT is a member of the isophthalate family of compounds, which are characterized by their ability to bind to specific proteins and enzymes in the body.
Wirkmechanismus
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate works by binding to specific proteins and enzymes in the body, including the chaperone protein Hsp90 and the proteasome enzyme. By binding to these proteins and enzymes, this compound is able to inhibit their activity, which can lead to the inhibition of cancer cell growth and the treatment of other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate for lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. In addition, this compound has been shown to have a high degree of specificity for its target proteins and enzymes, which can help to reduce off-target effects. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate. One area of research is in the development of new and more effective cancer treatments that are based on this compound and other isophthalate compounds. In addition, this compound has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Finally, there is also potential for this compound to be used as a tool for studying the role of specific proteins and enzymes in the body, which could lead to new insights into the mechanisms of disease.
Synthesemethoden
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of isophthalic acid with thionyl chloride followed by the addition of 2-thiopheneacetic acid and dimethylamine. This reaction results in the formation of this compound as a white crystalline powder with a molecular weight of 355.39 g/mol.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells by binding to specific proteins and enzymes that are involved in the development and progression of cancer. In addition, this compound has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders.
Eigenschaften
IUPAC Name |
dimethyl 5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-16(20)11-8-12(17(21)23-2)10-13(9-11)18-15(19)6-5-14-4-3-7-24-14/h3-10H,1-2H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGLVZABVIWSMI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
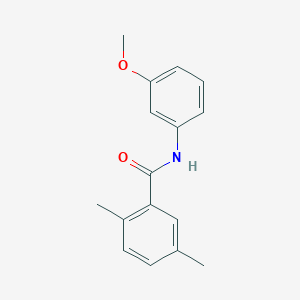
![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
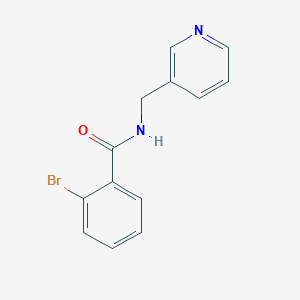
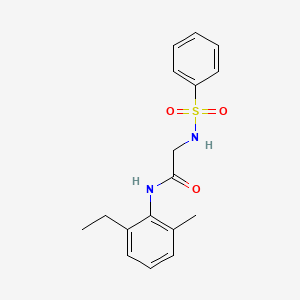
![N-(3-{N-[(2,3-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methylbenzamide](/img/structure/B5725589.png)
![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
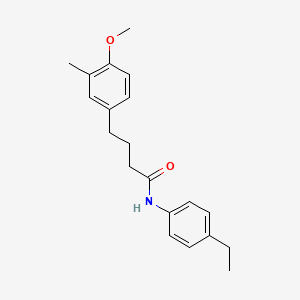
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)

